molecular formula C19H29N3O2 B2904896 (E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide CAS No. 2411335-09-4

(E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide

Cat. No. B2904896
CAS RN: 2411335-09-4
M. Wt: 331.46
InChI Key: WPTQZDAIVKRCBU-RMKNXTFCSA-N
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Description

(E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

(E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, it has been shown to have neuroprotective effects and can attenuate the behavioral and biochemical changes associated with Alzheimer's disease. In pharmacology, it has been studied for its potential as a novel analgesic agent. In medicinal chemistry, it has been explored for its potential as a lead compound for the development of new drugs.

Mechanism of Action

The exact mechanism of action of (E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide is not fully understood. However, it is believed to act as a modulator of the cholinergic system, which is involved in cognitive function and memory. It has also been shown to have antioxidant properties and can protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can improve cognitive function and memory. It has also been shown to reduce oxidative stress and inflammation, which can protect against neurodegeneration and other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide is its potential as a lead compound for the development of new drugs. It has also been shown to have low toxicity and good bioavailability. However, one of the main limitations is the lack of understanding of its exact mechanism of action, which can make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on (E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide. One area of focus could be on further elucidating its mechanism of action to optimize its therapeutic potential. Another area of focus could be on exploring its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies could investigate its potential as a treatment for pain and inflammation.

Synthesis Methods

The synthesis of (E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide involves the reaction of piperidine-4-carboxaldehyde with benzyl alcohol in the presence of a catalyst to form the corresponding benzylidene derivative. The benzylidene derivative is then reacted with N,N-dimethylbut-2-enamide in the presence of a base to yield the final product.

properties

IUPAC Name

(E)-N-[1-benzyl-3-(hydroxymethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-21(2)11-6-9-19(24)20-18-10-12-22(14-17(18)15-23)13-16-7-4-3-5-8-16/h3-9,17-18,23H,10-15H2,1-2H3,(H,20,24)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTQZDAIVKRCBU-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CCN(CC1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CCN(CC1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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